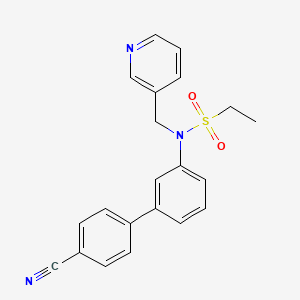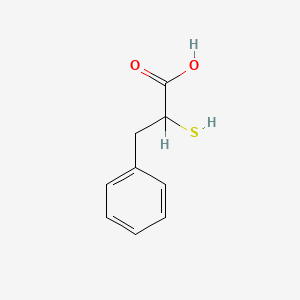
Ácido 3-fenil-2-sulfanilpropanoico
Descripción general
Descripción
. Las calpaínas son una clase de proteasas de cisteína citosólicas activadas por niveles elevados de calcio intracelular. La sobreactivación de la calpaína se ha visto implicada en varias afecciones degenerativas, incluido el accidente cerebrovascular, la isquemia miocárdica, la degeneración neuromuscular y la formación de cataratas .
Aplicaciones Científicas De Investigación
PD 145305 se utiliza principalmente como control negativo en estudios que involucran inhibidores de la calpaína . Sus aplicaciones abarcan diversos campos:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en estudios analíticos.
Biología: Se emplea en estudios que investigan el papel de las calpaínas en los procesos celulares y las enfermedades degenerativas.
Medicina: Se utiliza en la investigación de agentes neuroprotectores y el desarrollo de estrategias terapéuticas para afecciones que involucran la sobreactivación de la calpaína.
Industria: Sirve como precursor en la síntesis de productos farmacéuticos, fragancias y colorantes.
Mecanismo De Acción
PD 145305 no exhibe actividad inhibitoria contra las calpaínas, a diferencia de su análogo activo PD 150606 . El mecanismo de acción de PD 150606 implica la inhibición de la actividad de la calpaína al unirse al sitio activo de la enzima, evitando la escisión del sustrato. PD 145305, al ser un análogo inactivo, no se une al sitio activo y, por lo tanto, no inhibe la actividad de la calpaína .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Phenyl-2-sulfanylpropanoic acid are not well-studied. It is known that the compound has a sulfanyl group (-SH), which can participate in various biochemical reactions. The sulfanyl group is a strong nucleophile and can form disulfide bonds, which are crucial in protein structure and function. The phenyl group of the compound may also interact with proteins and enzymes through pi stacking or hydrophobic interactions .
Cellular Effects
A study on a similar compound, 3-phenylpropionic acid, showed beneficial effects on muscle mass increase and myotube hypertrophy in both in vivo and in vitro settings
Molecular Mechanism
The exact molecular mechanism of action of 3-Phenyl-2-sulfanylpropanoic acid is not yet known. The presence of the sulfanyl group suggests that it may interact with biomolecules through the formation of disulfide bonds. This could potentially lead to changes in protein structure and function, enzyme inhibition or activation, and alterations in gene expression .
Metabolic Pathways
Given the presence of the sulfanyl and carboxylic acid groups, it is possible that the compound could be involved in various metabolic reactions, potentially interacting with enzymes or cofactors .
Métodos De Preparación
PD 145305 se puede sintetizar a través de varias rutas de síntesis orgánica. Un método común implica la reacción de bencilmercaptano con ácido acrílico en condiciones controladas para producir ácido 3-fenil-2-sulfanilpropanoico . La reacción normalmente requiere un catalizador y se lleva a cabo en una atmósfera inerte para evitar la oxidación. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
PD 145305 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su tiol correspondiente utilizando agentes reductores como el hidruro de aluminio y litio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como etanol, dimetilsulfóxido y dimetilformamida, junto con catalizadores o condiciones de reacción específicas como el control de temperatura y atmósferas inertes . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
PD 145305 se compara con su análogo activo PD 150606 y otros inhibidores de la calpaína:
PD 150606: Un derivado de alfa-mercaptoacrilato que inhibe la μ-calpaína y la m-calpaína con valores de Ki de 0,21 y 0,37 μM, respectivamente.
Inhibidor de la calpaína I: Otro potente inhibidor de la calpaína con una estructura química diferente y mayor potencia.
Inhibidor de la calpaína II: Similar al inhibidor de la calpaína I, pero con variaciones en su perfil inhibitorio y selectividad.
La singularidad de PD 145305 radica en su función como control negativo, proporcionando una línea de base para evaluar la eficacia y especificidad de los inhibidores activos de la calpaína en diversas aplicaciones de investigación .
Propiedades
IUPAC Name |
3-phenyl-2-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOOMCLOWLFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90536-15-5 | |
| Record name | 3-phenyl-2-sulfanylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



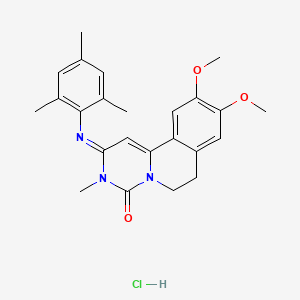
![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)


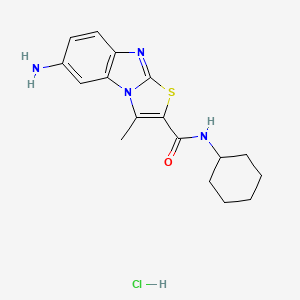
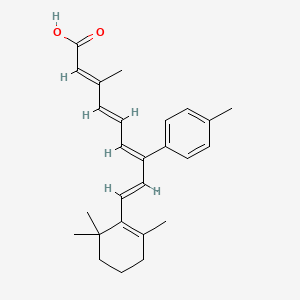
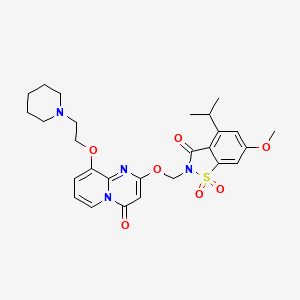
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)



